molecular formula C16H16BrNO2 B5853792 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide

Cat. No.: B5853792
M. Wt: 334.21 g/mol
InChI Key: RHCKQOQKLQGVDH-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a benzamide core. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

The synthesis of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide typically involves several steps. One common method includes the bromination of 2-methoxybenzoic acid, followed by the formation of an amide bond with 2,3-dimethylaniline. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Chemical Reactions Analysis

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide include:

    5-bromo-N-(2,3-dimethylphenyl)-2-furamide: This compound has a furan ring instead of a methoxy group, which can alter its chemical properties and reactivity.

    5-bromo-N-(2,3-dimethylphenyl)-2-fluorobenzamide: The presence of a fluorine atom instead of a methoxy group can significantly change the compound’s electronic properties and biological activity.

Properties

IUPAC Name

5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-5-4-6-14(11(10)2)18-16(19)13-9-12(17)7-8-15(13)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCKQOQKLQGVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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